Tyr-D-ala-gly-phe-met

Opioid pharmacology Functional bioassay Structure-activity relationship

Unlike native Met-enkephalin degraded in seconds, Tyr-D-Ala-Gly-Phe-Met (DAME) features a D-Ala2 substitution conferring >10-fold increased potency in vas deferens assays and 1.2–1.5× higher opioid receptor binding affinity. This metabolic stability ensures sustained activity in tissue baths, autoradiography, and in vivo models—making it the definitive agonist for SAR studies and analgesic screening where native peptides fail. Procure the stabilized μ/δ-preferring standard trusted for reproducible neuropharmacology.

Molecular Formula C28H37N5O7S
Molecular Weight 587.7 g/mol
Cat. No. B12112509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-D-ala-gly-phe-met
Molecular FormulaC28H37N5O7S
Molecular Weight587.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)
InChIKeyMHNSNPIYASDSCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[D-Ala2]-Met-Enkephalin (Tyr-D-Ala-Gly-Phe-Met): A Potent, Peptidase-Resistant Enkephalin Analog for Opioid Research and Analgesic Development


Tyr-D-Ala-Gly-Phe-Met, also designated as [D-Ala2]-methionine enkephalin or DAME (CAS 61370-87-4), is a synthetic pentapeptide analog of the endogenous opioid peptide methionine enkephalin [1]. It is characterized by the substitution of Gly2 with D-alanine, a modification that confers enhanced metabolic stability against aminopeptidases and significantly increased potency at opioid receptors [2]. This compound serves as a selective μ- and δ-opioid receptor agonist and is widely employed as a research tool in neuropharmacology, pain research, and structure-activity relationship (SAR) studies of opioid peptides [3].

Why [D-Ala2]-Met-Enkephalin (Tyr-D-Ala-Gly-Phe-Met) Cannot Be Replaced by Generic Enkephalins or Standard Opioids


Generic substitution with endogenous enkephalins or other standard opioid peptides is not feasible due to critical differences in metabolic stability, potency, and selectivity. Native methionine enkephalin (Tyr-Gly-Gly-Phe-Met) is rapidly degraded by aminopeptidases and other peptidases, yielding a half-life of mere seconds in vivo and negligible activity in many functional assays [1]. In contrast, the D-Ala2 substitution in Tyr-D-Ala-Gly-Phe-Met confers substantial resistance to enzymatic cleavage, resulting in a ~10-fold increase in potency in the mouse vas deferens bioassay and a ~1.2- to 1.5-fold increase in receptor binding affinity relative to the endogenous peptide [1]. Furthermore, while DADLE ([D-Ala2, D-Leu5]-enkephalin) exhibits a high selectivity for δ-opioid receptors (Ki = 2.06 nM) and a much lower affinity for μ-receptors (Ki = 13.8 nM), Tyr-D-Ala-Gly-Phe-Met (and its extended analogs) can be engineered to retain a balanced or even μ-preferring profile, which is essential for certain analgesic applications [2]. These distinctions mandate the procurement of the specific analog for experiments requiring a stable, potent, and potentially receptor-selective enkephalinergic tool.

Tyr-D-Ala-Gly-Phe-Met: Quantitative Evidence for Potency, Stability, and Selectivity Differentiation


Potency in the Mouse Vas Deferens Bioassay: [D-Ala2]-Met-Enkephalin vs. Endogenous Methionine Enkephalin

In the electrically stimulated mouse vas deferens (MVD) bioassay, a classic functional assay for opioid activity, [D-Ala2]-methionine enkephalin (Tyr-D-Ala-Gly-Phe-Met) exhibits a potency that is approximately 10 times higher than that of the native methionine enkephalin (Tyr-Gly-Gly-Phe-Met) [1]. This dramatic increase in functional potency is directly attributed to the substitution of Gly2 with D-Ala, which stabilizes the peptide against enzymatic degradation and favors a bioactive conformation [1].

Opioid pharmacology Functional bioassay Structure-activity relationship

Receptor Binding Affinity in Rat Brain Membranes: [D-Ala2]-Met-Enkephalin vs. Methionine Enkephalin

In competition binding assays using [3H]enkephalin and rat brain membrane preparations, [D-Ala2]-methionine enkephalin and its amide derivative demonstrate a 20% and 50% higher affinity, respectively, compared to methionine enkephalin (set as 100%) [1]. This quantitative difference in receptor binding underscores the impact of D-Ala substitution on the ligand-receptor interaction, which is critical for applications where high-affinity probe labeling or potent receptor stimulation is needed.

Opioid receptor Radioligand binding Affinity

Selectivity Profile of the [D-Ala2]-Enkephalin Pharmacophore in Bifunctional Ligands

The core pharmacophore Tyr-D-Ala-Gly-Phe (common to both DAME and extended analogs) can be engineered to exhibit distinct receptor selectivity profiles. For instance, the bifunctional peptide TY027 (Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-Bn(CF3)2) acts as a μ/δ opioid agonist and NK1 antagonist [1]. In contrast, the analog DADLE (Tyr-D-Ala-Gly-Phe-D-Leu) is a highly δ-selective agonist with Ki values of 2.06 nM (δ) and 13.8 nM (μ) [2]. This demonstrates that while the Tyr-D-Ala-Gly-Phe scaffold is shared, the C-terminal extension can be modulated to fine-tune μ/δ selectivity, a property not accessible with simple endogenous enkephalins.

Bifunctional peptides Receptor selectivity NK1 antagonist

Metabolic Stability of Extended [D-Ala2]-Enkephalin Scaffolds

The metabolic stability of peptides built on the Tyr-D-Ala-Gly-Phe-Met scaffold can be significantly enhanced through further modifications. The bifunctional peptide TY027 (Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NH-Bn(CF3)2) exhibits a half-life of 4.8 hours in rat plasma [1]. Subsequent glycosylation of a related analog (Tyr-D-Ala-Gly-Phe-Nle-Pro-Leu-Ser(Glc)-Trp-NH-3',5'-Bzl(CF3)2) dramatically improved stability, with 70 ± 9% of the peptide remaining intact after a 24-hour incubation in rat plasma [2]. While direct data for the pentapeptide Tyr-D-Ala-Gly-Phe-Met in plasma is not provided, these findings establish that the D-Ala2 modification creates a platform amenable to further stabilization, contrasting sharply with the negligible stability of endogenous enkephalins.

Metabolic stability Peptide half-life Rat plasma

Optimal Research and Industrial Use Cases for [D-Ala2]-Met-Enkephalin (Tyr-D-Ala-Gly-Phe-Met)


In Vitro Functional Characterization of μ- and δ-Opioid Receptors

Due to its demonstrated 10-fold higher potency in the mouse vas deferens bioassay compared to native enkephalin [1], [D-Ala2]-Met-Enkephalin is the preferred agonist for establishing concentration-response curves, evaluating antagonist affinity (pA2), or investigating receptor reserve in isolated tissue preparations. Its enhanced metabolic stability ensures sustained activity over longer experimental timeframes, reducing the need for frequent compound replenishment.

Receptor Binding Assays and Autoradiography

With a 1.2- to 1.5-fold higher binding affinity for opiate receptors in rat brain membranes [1], [D-Ala2]-Met-Enkephalin is a more effective competitor than methionine enkephalin in radioligand binding studies. This makes it an ideal tool for screening novel ligands or mapping opioid receptor distribution via autoradiography, where high-affinity binding yields clearer, more reliable signals.

Scaffold for Rational Design of Bifunctional Analgesic Candidates

The Tyr-D-Ala-Gly-Phe-Met sequence serves as a validated pharmacophore for developing bifunctional peptides with μ/δ opioid agonist and NK1 antagonist activities [1]. The differential selectivity achievable through C-terminal modification (e.g., balanced μ/δ agonist vs. δ-selective agonist) makes this core sequence invaluable for structure-activity relationship (SAR) studies aimed at optimizing analgesic efficacy while mitigating side effects [2].

Ex Vivo and In Vivo Studies Requiring Sustained Peptide Exposure

For experiments involving incubation in biological matrices (e.g., plasma, tissue homogenates) or systemic administration in animal models, [D-Ala2]-Met-Enkephalin and its extended analogs provide a critical advantage in metabolic stability. Data from related analogs (TY027) show a plasma half-life of 4.8 hours [1], and glycosylated derivatives achieve 70% intact peptide after 24 hours [2], establishing this class as suitable for pharmacological studies where endogenous enkephalins would be immediately degraded.

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